4-methyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[2-(3-nitroanilino)-2-oxoethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6S/c1-16-6-8-19(9-7-16)33(31,32)25(21(28)24-12-10-23(2)11-13-24)15-20(27)22-17-4-3-5-18(14-17)26(29)30/h3-9,14H,10-13,15H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHHHLMCSCAJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like Brönsted acidic ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrophenyl group or the tosyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., Brönsted acidic ionic liquids), and specific oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
4-methyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It serves as a precursor for the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features, synthetic yields, and physical properties of the target compound with structurally analogous piperazine-carboxamide derivatives:
Key Comparative Insights
- Steric Effects : The tosyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl or phenyl in analogues (A2, A5) .
- Synthetic Accessibility : Fluorine- and chlorine-substituted derivatives (A2, A4) exhibit moderate yields (45–57%), while nitro-substituted compounds (e.g., ) often require harsher conditions, possibly lowering yields .
- Biological Relevance : Piperazine-carboxamides with halogens (A2, A4) are associated with antimicrobial activity, whereas trifluoromethyl- or pyrimidine-containing derivatives () show promise in CNS targets due to enhanced lipophilicity .
Research Findings and Pharmacological Implications
- Antimicrobial Activity : Chlorophenyl derivatives (A4, A5) demonstrate superior antibacterial efficacy compared to fluorophenyl analogues, attributed to chlorine’s enhanced membrane penetration .
- MAO-B Inhibition : Nitrophenyl-thiazolylhydrazones () and triazole-linked compounds () exhibit selective MAO-B inhibition, suggesting the nitro group’s role in enzyme interaction .
- Anticonvulsant Potential: A 3-nitrophenylacetamide derivative () showed reduced seizure activity in rodent models, highlighting the nitro group’s neuropharmacological relevance .
Critical Notes and Limitations
Contradictions: reports high yields (79–84%) for nitrophenyl-pyrimidinones, contrasting with lower yields for halogenated analogues (), suggesting substituent-dependent reactivity .
Structural Diversity : Heterocyclic appendages (e.g., pyrimidine in , triazole in ) complicate direct comparisons due to divergent pharmacological targets .
Biological Activity
4-Methyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H22N4O5S
- Molecular Weight : 402.46 g/mol
- InChIKey : IIXPCDRSYVHBBJ-UHFFFAOYSA-N
This structure includes a piperazine ring, which is known for its versatility in drug design, and a nitrophenyl group that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that piperazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against bacterial and fungal strains.
- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Oxidative Stress Modulation : The nitrophenyl group may play a role in modulating oxidative stress within cells, contributing to cytotoxic effects.
Case Study 1: Antitumor Activity
A study evaluated the antiproliferative effects of piperazine derivatives on K562 leukemic cells. The compound demonstrated significant cytotoxicity with IC50 values indicating effective cell death at low concentrations. Flow cytometric analyses revealed that treatment led to increased levels of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase, suggesting a mechanism involving oxidative stress and cellular damage .
Case Study 2: Neuroprotective Potential
Another investigation into similar piperazine compounds highlighted their ability to protect dopaminergic neurons from toxicity induced by neurotoxic agents. The study found that these compounds could attenuate oxidative stress and preserve mitochondrial function, indicating potential therapeutic applications in neurodegenerative disorders .
Comparative Analysis of Biological Activities
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Condition (Example) | Suggested Variations |
|---|---|---|
| Temperature | 100°C | 80–120°C gradient screening |
| Reaction Time | 4 hours | 2–6 hours kinetic analysis |
| Purification | Methanol recrystallization | Ethanol/acetone mixtures |
Basic: Which analytical methods confirm the compound’s structure and purity?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase and UV detection at 254 nm. Adjust pH to 3.0 with trifluoroacetic acid (TFA) for peak sharpness .
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra in DMSO-d₆ to confirm the piperazine backbone, nitro group, and tosyl substituents .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ = calculated from PubChem data) .
Advanced: How can computational tools design novel synthetic routes?
Answer:
Retrosynthetic analysis using AI platforms (e.g., PubChem’s template relevance models) can propose routes based on the compound’s SMILES string (e.g., derived from ). Key steps include:
Amide Coupling : Prioritize carbodiimide-mediated coupling between the piperazine and nitroaryl moieties.
Nitro Group Introduction : Explore electrophilic aromatic substitution using nitric acid/sulfuric acid .
Feasibility Scoring : Rank routes by precursor availability and reaction plausibility using databases like Reaxys.
Advanced: What intermolecular interactions stabilize its crystal structure?
Answer:
Single-crystal X-ray diffraction reveals:
- Piperazine Conformation : Chair conformation with axial methyl and equatorial tosyl groups.
- Hydrogen Bonding : N–H⋯O bonds between the carboxamide and nitro groups form 1D chains, enhancing thermal stability .
- Packing Analysis : Use Mercury software to calculate void volumes and assess crystallinity under varying humidity.
Advanced: How do the 3-nitrophenyl and tosyl groups influence reactivity?
Answer:
- Nitro Group : Acts as an electron-withdrawing group, directing electrophilic substitution to meta positions. Reactivity can be probed via nitration competition experiments .
- Tosyl Group : Enhances stability toward nucleophilic attack due to sulfonamide resonance. Test hydrolysis resistance in acidic (HCl) vs. basic (NaOH) conditions .
Q. Table 2: Reactivity Assessment
| Group | Reactivity Test | Expected Outcome |
|---|---|---|
| 3-Nitrophenyl | Electrophilic bromination | Meta-brominated product |
| Tosyl | Hydrolysis (1M NaOH, 60°C) | Stable (no sulfonic acid formation) |
Basic: What purification strategies are effective post-synthesis?
Answer:
- Recrystallization : Use methanol or ethanol/water mixtures to remove unreacted 3-nitroaniline .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) + 0.25% triethylamine to prevent tailing .
- Centrifugation : Separate colloidal impurities after solvent evaporation.
Advanced: How to evaluate bioactivity against enzyme targets?
Answer:
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms using fluorogenic substrates. For example, monitor IC₅₀ values via fluorescence quenching at λₑₓ = 280 nm .
- Molecular Docking : Simulate binding poses with AutoDock Vina, focusing on interactions between the tosyl group and enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
